2,5-Dichloro-3-methylpyrazine

概要

説明

2,5-Dichloro-3-methylpyrazine is a chemical compound with the CAS number 107378-41-6 . It is used for research and development purposes .

Molecular Structure Analysis

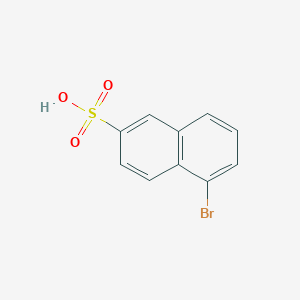

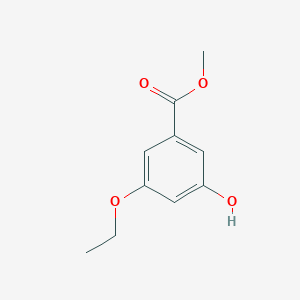

The molecular formula of this compound is C5H4Cl2N2 . The InChI code is 1S/C5H4Cl2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 .Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid or solid . It has a molecular weight of 163.01 . The compound should be stored in a sealed, dry environment at 2-8°C .科学的研究の応用

Crystal Structural Analysis

Research has delved into the crystal and molecular structures of compounds like 2,5-dichloro-3-methylpyrazine. For example, studies on methyl-substituted pyrazines with anilic acids have been conducted to analyze their crystal structure and interactions. This includes the examination of inelastic neutron back-scattering spectra and 1H-NMR studies at low temperatures, focusing on methyl group tunnelling and vibrational spectra related to the structure of molecules (Rok et al., 2018).

Polarographic Analysis

Polarography, a technique used in analytical chemistry, has been applied to study derivatives of this compound. For instance, 2-Hydroxy-3-phenyl-6-methylpyrazine, a product obtained by acidic degradation of cephalexin, shows well-defined reduction waves in polarographic analysis, demonstrating its potential for quantitative analysis in medical research (Núñez-Vergara et al., 1982).

Chlorination and Synthesis Studies

Studies on the chlorination of methyl derivatives of pyrazine have been conducted, providing insights into the successive chlorination processes and synthesizing various chloromethylpyrazines and dichloromethylpyrazines. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Rubina et al., 1989).

Synthesis of Derivatives

The synthesis of derivatives from this compound has been a topic of interest. For example, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines yielding mono-substituted or bis-substituted products highlights the versatility of these compounds in chemical synthesis. Such research can lead to the development of new compounds with varied applications (Hou & Matsuoka, 1993).

Applications in Green Chemistry

The compound has also been utilized in green chemistry. An example is the one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone. This approach highlights the environmental benefits and sustainability of using biomass-derived materials in chemical synthesis (Song et al., 2017).

Investigation of Molecular Interactions

The study of molecular interactions in compounds like this compound has been significant. Research on the crystal and molecular structure of tetramethylpyrazine complexes with chloranilic and bromanilic acids offers insights into molecular dynamics and interactions, contributing to our understanding of chemical bonding and structure (Piecha-Bisiorek et al., 2014).

Non-linear Optical Materials

The synthesis of fluorescent styryl dyes derived from 2,3-dicyano-5-methylpyrazines demonstrates the potential use of this compound derivatives in creating non-linear optical materials. These materials are vital for advancements in photonics and electronics (Jaung et al., 1996).

Safety and Hazards

The safety data sheet for 2,5-Dichloro-3-methylpyrazine indicates that it is not for medicinal, household, or other use . In case of contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air . If swallowed, the mouth should be rinsed with water, but vomiting should not be induced .

将来の方向性

作用機序

Target of Action

It is known that pyrrolopyrazine derivatives, a group to which this compound belongs, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action .

Biochemical Pathways

Pyrrolopyrazine derivatives have shown to affect various biological activities, suggesting that multiple pathways could be involved .

Result of Action

Based on the biological activities of pyrrolopyrazine derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Action Environment

It is known that the compound should be stored in a sealed, dry environment at 2-8°c .

生化学分析

Biochemical Properties

The current literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There is no available information on how it exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

There is no available information on the changes in the effects of 2,5-Dichloro-3-methylpyrazine over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the current literature .

Metabolic Pathways

There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is no available information on how this compound is transported and distributed within cells and tissues .

特性

IUPAC Name |

2,5-dichloro-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZQZUDHCRIFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618168 | |

| Record name | 2,5-Dichloro-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107378-41-6 | |

| Record name | 2,5-Dichloro-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(tert-Butoxycarbonyl)amino]pentanoic Acid](/img/structure/B170839.png)